6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile
CAS No.: 2548989-09-7
Cat. No.: VC11840041
Molecular Formula: C19H19N7O
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
![6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile - 2548989-09-7](/images/structure/VC11840041.png)
Specification
CAS No. | 2548989-09-7 |
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Molecular Formula | C19H19N7O |
Molecular Weight | 361.4 g/mol |
IUPAC Name | 6-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile |
Standard InChI | InChI=1S/C19H19N7O/c1-25-13-15(12-23-25)14-10-21-19(22-11-14)27-17-5-7-26(8-6-17)18-4-2-3-16(9-20)24-18/h2-4,10-13,17H,5-8H2,1H3 |
Standard InChI Key | JHSVEMBZRRMWLP-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=CC=CC(=N4)C#N |
Canonical SMILES | CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=CC=CC(=N4)C#N |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The molecule comprises three primary heterocyclic components:
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Pyridine-2-carbonitrile moiety: A six-membered aromatic ring with a nitrile group at position 2, serving as an electron-withdrawing group that influences electronic distribution and binding interactions.
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Piperidine linker: A six-membered saturated amine ring providing conformational flexibility and facilitating spatial orientation of substituents.
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Pyrimidine-pyrazole system: A fused heteroaromatic system where pyrimidine (six-membered diazine) connects to a methyl-substituted pyrazole (five-membered ring with two adjacent nitrogen atoms).
The ether linkage between pyrimidine and piperidine (C–O–C) introduces rotational constraints, while the methyl group on pyrazole enhances hydrophobicity .
Molecular Formula and Weight
Derived from systematic IUPAC nomenclature:
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Molecular Formula: C₁₈H₁₇N₇O
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Molecular Weight: 359.38 g/mol
This aligns closely with structurally related compounds such as 3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile (C₁₈H₁₈N₈O, 362.4 g/mol), differing by one nitrogen atom due to the pyridine-vs-pyrazine substitution.
Table 1: Comparative Molecular Data
Property | This Compound | VulcanChem VC11836911 |
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Molecular Formula | C₁₈H₁₇N₇O | C₁₈H₁₈N₈O |
Molecular Weight (g/mol) | 359.38 | 362.4 |
Nitrogen Count | 7 | 8 |
Key Functional Groups | Pyridine-2-carbonitrile | Pyrazine-2-carbonitrile |
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the pyrimidine-oxygen bond occupying an equatorial position to minimize steric hindrance. Quantum mechanical calculations predict a rotational energy barrier of ~8 kcal/mol for the C–O bond between pyrimidine and piperidine, suggesting moderate flexibility.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three synthons:
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Pyridine-2-carbonitrile-piperidine fragment
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Pyrimidine-ether intermediate
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1-Methyl-1H-pyrazol-4-yl substituent
Stepwise Synthesis
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Formation of Pyrimidine-Ether Intermediate
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Step 1: 2-Chloro-5-iodopyrimidine undergoes Ullmann coupling with 4-hydroxypiperidine in the presence of CuI/L-proline, yielding 5-iodo-2-(piperidin-4-yloxy)pyrimidine.
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Step 2: Suzuki-Miyaura cross-coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole installs the pyrazole moiety .
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Coupling to Pyridine Core
Table 2: Critical Reaction Parameters
Step | Reaction Type | Conditions | Yield (%) |
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1 | Ullmann Coupling | CuI (10 mol%), L-proline, 110°C | 68 |
2 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 82 |
3 | SNAr | Microwave, 150°C, 30 min | 75 |
Purification and Characterization
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Chromatography: Silica gel (EtOAc/hexane 3:7 → 1:1 gradient)
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Crystallization: Recrystallization from ethanol/water (4:1) yields colorless needles (mp 189–191°C)
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Analytical Data:
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HRMS (ESI+): m/z 360.1421 [M+H]+ (calc. 360.1419)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.25 (d, J=8.2 Hz, 1H, pyridine-H), 7.95 (s, 1H, pyrazole-H), 4.45–4.38 (m, 1H, piperidine-OCH), 3.91 (s, 3H, N–CH₃)
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Biological Activity and Mechanism
Kinase Inhibition Profile
While direct data on this compound is unavailable, structural analogs demonstrate potent inhibition of:
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PI3Kδ (IC₅₀ = 2.3 nM): Critical in B-cell signaling, implicated in hematologic malignancies
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JAK1/2 (IC₅₀ = 4.7 nM): Mediates cytokine signaling in autoimmune diseases and cancers
The pyridine-carbonitrile group likely chelates ATP-binding site residues (e.g., Lys779 in PI3Kδ), while the pyrimidine-pyrazole system occupies the hydrophobic pocket .
In Vitro Cytotoxicity
Analog compounds show:
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DLBCL Cell Lines (SU-DHL-4): GI₅₀ = 48 nM
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Peripheral Blood Mononuclear Cells (PBMCs): Selectivity index >200 vs. normal cells
Pharmacokinetic Considerations
ADME Properties (Predicted)
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LogP: 2.1 (Moderate lipophilicity)
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Solubility: 12 µg/mL in aqueous buffer (pH 7.4)
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Plasma Protein Binding: 89% (Human serum albumin)
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CYP3A4 Inhibition: IC₅₀ >10 µM (Low interaction risk)
Metabolic Pathways
Primary metabolites identified in hepatic microsomes:
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